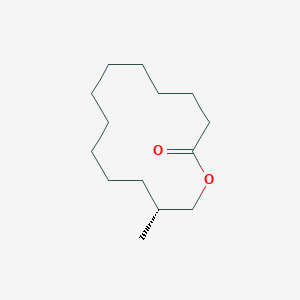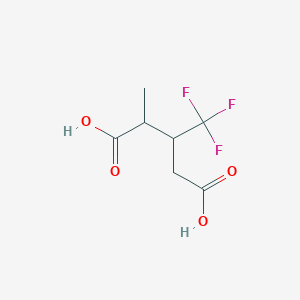
4-Methoxyanilinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyanilinium is an organic compound with the molecular formula C7H10NO. It is a derivative of aniline, where the amino group is substituted with a methoxy group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
4-Methoxyanilinium can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with hydrochloric acid in a methanol solvent. The mixture is stirred and allowed to evaporate slowly, resulting in the formation of this compound chloride crystals . Another method involves the use of 18-crown-6 ether to form a supramolecular adduct with this compound .
Chemical Reactions Analysis
4-Methoxyanilinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to 4-methoxyaniline.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxyanilinium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, medicines, and perfumes.
Biology: It has applications in the study of protein modification and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-methoxyanilinium involves its interaction with various molecular targets. In the case of its use in ferroelectric materials, the compound undergoes a disorder-order structural phase transition due to the slowing down of pendulum-like motion of the this compound group upon cooling . This transition results in the formation of ferroelectricity, which is characterized by spontaneous polarization.
Comparison with Similar Compounds
4-Methoxyanilinium can be compared with other similar compounds, such as:
4-Methoxyaniline: The parent compound without the anilinium group.
4-Chloroanilinium: A similar compound where the methoxy group is replaced by a chlorine atom.
This compound Perrhenate: A supramolecular adduct with unique ferroelectric properties.
The uniqueness of this compound lies in its ability to form supramolecular structures and its applications in ferroelectric materials, which are not commonly observed in its analogs.
Properties
CAS No. |
181769-02-8 |
|---|---|
Molecular Formula |
C7H10NO+ |
Molecular Weight |
124.16 g/mol |
IUPAC Name |
(4-methoxyphenyl)azanium |
InChI |
InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3/p+1 |
InChI Key |
BHAAPTBBJKJZER-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC=C(C=C1)[NH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B12549915.png)


![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12549941.png)

![tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane](/img/structure/B12549951.png)

![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)
![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)


